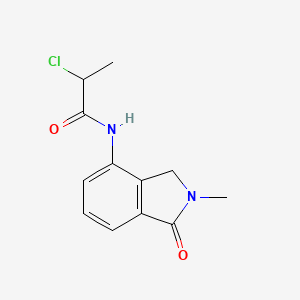
2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide is a synthetic compound that has been developed for its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide involves the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine synthesis pathway. By inhibiting this enzyme, 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide can prevent the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide have been studied in vitro and in vivo. In vitro studies have shown that this compound has cytotoxic effects on certain cancer cell lines, and can inhibit the growth of these cells. Additionally, 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide has been shown to inhibit the proliferation of T cells in vitro, suggesting that it may have immunosuppressive effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide in lab experiments is its potential use in drug discovery research. By inhibiting certain enzymes, this compound may be able to target specific pathways that are involved in disease processes. Additionally, 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide has been shown to have cytotoxic effects on certain cancer cell lines, which makes it a potential candidate for use in cancer research.
One limitation of using 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide in lab experiments is its potential toxicity. In vitro studies have shown that this compound can be cytotoxic to normal cells as well as cancer cells, which may limit its potential use in vivo. Additionally, the mechanism of action of 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide is not fully understood, which may limit its potential applications in research.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide. One potential direction is to further investigate its mechanism of action, and to identify other enzymes that this compound may be able to inhibit. Additionally, future research could focus on the potential use of 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide in drug discovery research, and to identify specific disease pathways that this compound may be able to target. Finally, future research could focus on the potential use of 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide in cancer research, and to further investigate its cytotoxic effects on cancer cell lines.
Synthesemethoden
The synthesis method for 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide involves the reaction of 2-methyl-1-oxo-3H-isoindole-4-carboxylic acid with thionyl chloride, followed by the reaction with N-methylpropan-2-amine. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide has been studied for its potential use in scientific research. This compound has been shown to have inhibitory effects on certain enzymes, which makes it a potential candidate for use in drug discovery research. Additionally, 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide has been studied for its potential use in cancer research, as it has been shown to have cytotoxic effects on certain cancer cell lines.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-7(13)11(16)14-10-5-3-4-8-9(10)6-15(2)12(8)17/h3-5,7H,6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJQSEABGDDSIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1CN(C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

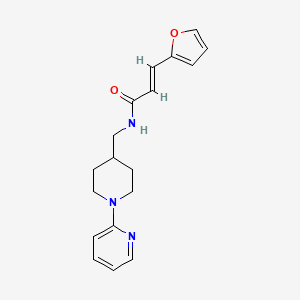
![3-(2-ethoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2728065.png)
![3-(4-Fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2728066.png)
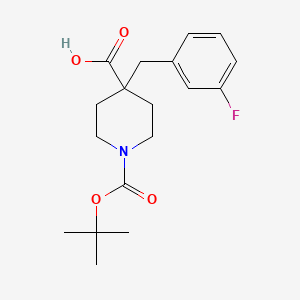
![2,6-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2728070.png)
![N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728072.png)

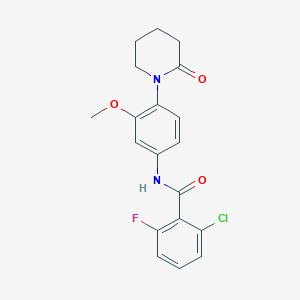
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2728077.png)

![5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2728082.png)
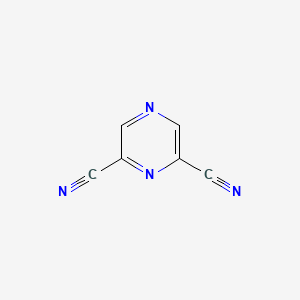
![[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B2728084.png)
